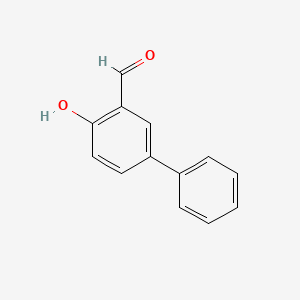
2-Hydroxy-5-phenylbenzaldehyde
Cat. No. B1337557
Key on ui cas rn:
1761-63-3
M. Wt: 198.22 g/mol
InChI Key: NAUBSKHQFFCEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04213998
Procedure details


22 g of phenylphenol was dissolved in 95% ethanol; a solution of 40 g of sodium hydroxide in 80 ml of water was rapidly added. The resulting solution was heated to 75°-80° C. and 20 ml of chloroform was added over a one-hour period, the mixture being gently refluxed. The mixture then was stirred for three hours, cooled and the ethanol and excess chloroform were evaporated under reduced pressure. The resulting residue was cooled and poured into cold water. The resulting mixture was acidified by slow addition of hydrochloric acid and extracted with ether. The solvent was evaporated from the extract under reduced pressure, the residue was poured in twice its volume of saturated sodium metabisulfite solution and the mixture was shaken vigorously for forty-five minutes. The resulting semisolid bisulfite addition compound was allowed to stand for one hour, filtered in the dark and washed with small portions of ethanol and ether to remove the phenol. The bisulfite addition compound was decomposed with dilute sulfuric acid, the mixture being warmed on a water-bath for thirty minutes. The cooled mixture was extracted with ether, dried (Na2SO4), and the solvent was evaporated under reduced pressure. The residue was treated with activated charcoal and recrystallized from ethanol/water to give 5-phenylsalicylaldehyde (1A), as yellow crystals, mp: 98°-99° C.





Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:14].[Na+].C(Cl)(Cl)Cl.[CH2:20]([OH:22])C>O>[C:1]1([C:7]2[CH:12]=[C:11]([CH:20]=[O:22])[C:10]([OH:14])=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
22 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=C(C=CC=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture then was stirred for three hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was heated to 75°-80° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture being gently refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ethanol and excess chloroform were evaporated under reduced pressure
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting residue was cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into cold water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting mixture was acidified by slow addition of hydrochloric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated from the
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was poured in twice its volume of saturated sodium metabisulfite solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was shaken vigorously for forty-five minutes
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting semisolid bisulfite addition compound
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand for one hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered in the dark
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with small portions of ethanol and ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the phenol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The bisulfite addition compound
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture being warmed on a water-bath for thirty minutes
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The cooled mixture was extracted with ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with activated charcoal
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethanol/water
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C(C=O)=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
